molecular formula C9H16O2 B7906482 3-Nonenoic acid CAS No. 28163-88-4

3-Nonenoic acid

Cat. No.: B7906482
CAS No.: 28163-88-4
M. Wt: 156.22 g/mol
InChI Key: ZBPYTVBKHKUNHG-VOTSOKGWSA-N
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Description

3-Nonenoic acid is an organic compound with the molecular formula C9H16O2. It is a colorless to light yellow liquid with a characteristic odor. This compound is a member of the unsaturated fatty acids, specifically a nonenoic acid with a double bond located at the third carbon atom from the carboxyl group. It is used in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Nonenoic acid can be synthesized through several methods. One common method involves the Knoevenagel condensation of malonic acid with heptanal, followed by oxidation using performic acid. This process results in the formation of 3-hydroxynonan-4-olide, which can be further converted to this compound .

Industrial Production Methods: In industrial settings, this compound is often produced through the hydroformylation of 1-octene, followed by oxidation. This method is efficient and scalable, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 3-Nonenoic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding aldehydes and ketones.

    Reduction: Reduction of this compound can yield saturated fatty acids.

    Substitution: It can participate in substitution reactions, particularly at the double bond.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include performic acid and potassium permanganate.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Halogenation reactions using halogens like chlorine or bromine.

Major Products Formed:

    Oxidation: Nonanal and nonanoic acid.

    Reduction: Nonanoic acid.

    Substitution: Halogenated nonenoic acids.

Scientific Research Applications

3-Nonenoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studies have explored its role in biological systems, particularly in lipid metabolism.

    Medicine: Research is ongoing to investigate its potential therapeutic applications, including its use as a precursor for bioactive compounds.

    Industry: It is used in the production of plasticizers, lubricants, and surfactants

Mechanism of Action

The mechanism of action of 3-Nonenoic acid involves its interaction with various molecular targets and pathways. It can act as a ligand for specific receptors, influencing cellular signaling pathways. In biological systems, it may be involved in the regulation of lipid metabolism and inflammatory responses .

Comparison with Similar Compounds

Uniqueness: 3-Nonenoic acid is unique due to its specific double bond position, which imparts distinct chemical reactivity and biological activity compared to its saturated and differently unsaturated counterparts. This uniqueness makes it valuable in specialized applications where specific reactivity is required.

Properties

IUPAC Name

(E)-non-3-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O2/c1-2-3-4-5-6-7-8-9(10)11/h6-7H,2-5,8H2,1H3,(H,10,11)/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBPYTVBKHKUNHG-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C/CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4124-88-3, 28163-88-4
Record name 3-Nonenoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004124883
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Nonenoic acid, (3E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028163884
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Nonenoic acid
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Non-3-enoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.757
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 3-NONENOIC ACID, (3E)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T5J3N2F20Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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